(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanamine

Lipophilicity Regioisomer comparison CNS drug design

Researchers targeting GABAA receptors or orexin pathways often face supply gaps with generic oxadiazole analogs lacking the critical 5-cyclopropyl substitution. This building block directly resolves that: • Proven pharmacophore: nanomolar GABAA affinity (Ki = 7.8-11.0 nM) and 30-fold OX2R selectivity confirmed in elaborated ligands. • Metabolic stability: 1,2,4-oxadiazole core resists hydrolysis; cyclopropyl reduces oxidative metabolism. • Supply assurance: consistent 95% purity, multi-gram availability, global shipping from stock.

Molecular Formula C6H9N3O
Molecular Weight 139.16 g/mol
CAS No. 1082420-52-7
Cat. No. B1512468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanamine
CAS1082420-52-7
Molecular FormulaC6H9N3O
Molecular Weight139.16 g/mol
Structural Identifiers
SMILESC1CC1C2=NC(=NO2)CN
InChIInChI=1S/C6H9N3O/c7-3-5-8-6(10-9-5)4-1-2-4/h4H,1-3,7H2
InChIKeyOHHMKIRNPAHPPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 750 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanamine Supplier Selection Guide


(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanamine (CAS 1082420-52-7) is a heterocyclic primary amine building block featuring a 1,2,4-oxadiazole core substituted with a cyclopropyl group at the 5-position and an aminomethyl group at the 3-position (molecular formula C6H9N3O, MW 139.16 g/mol) . The 1,2,4-oxadiazole ring serves as a metabolically stable bioisostere for ester and amide functionalities, while the cyclopropyl substituent confers conformational rigidity and altered lipophilicity relative to other cycloalkyl analogs [1]. This scaffold appears as a key pharmacophoric element in multiple high-affinity CNS ligands, including GABAA receptor modulators (U-90042, Panadiplon/U-78875, FG8119) and orexin receptor antagonists, establishing its precedent for neuroscience-focused drug discovery programs [2].

(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanamine: Why Generic Analogs Fail


Substituting (5-cyclopropyl-1,2,4-oxadiazol-3-yl)methanamine with a generic oxadiazole methanamine analog carries quantifiable risk of altered target engagement, metabolic stability, and synthetic trajectory. The 1,2,4-oxadiazole regioisomer exhibits approximately one order of magnitude higher lipophilicity (median Δ log D of ~1.2 units) compared to matched 1,3,4-oxadiazole pairs, directly impacting blood-brain barrier permeability and nonspecific binding profiles [1]. Furthermore, the cyclopropyl group at position 5 provides a unique combination of conformational constraint and metabolic stability that is absent in methyl, cyclobutyl, or aryl-substituted congeners — a distinction reflected in the nanomolar GABAA receptor affinities (Ki = 7.8–11.0 nM) achieved by elaborated ligands containing this precise scaffold versus micromolar or inactive analogs with alternative substituents . The positional isomer in which the aminomethyl group resides at the 5-position (3-cyclopropyl-1,2,4-oxadiazole-5-methanamine, CAS 428507-31-7) presents a different hydrogen-bonding vector and synthetic reactivity, rendering it non-interchangeable in both medicinal chemistry SAR exploration and process chemistry workflows .

Quantitative Differentiation: (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanamine vs. Analogs


Regioisomer Lipophilicity: 1,2,4- vs. 1,3,4-Oxadiazole

In a systematic comparison of 1,2,4- and 1,3,4-oxadiazole matched molecular pairs across the AstraZeneca compound collection, Boström et al. (2012) demonstrated that the 1,2,4-oxadiazole isomer exhibits substantially higher lipophilicity than its 1,3,4-oxadiazole counterpart in virtually all cases [1]. The median log D difference between the two regioisomeric series is approximately 1.2 log D units (box-plot analysis, Figure 6b of the publication); an order-of-magnitude difference that directly translates to predicted differences in membrane permeability, CNS penetration potential, and plasma protein binding [1]. The target compound, being a 1,2,4-oxadiazole, benefits from this higher intrinsic lipophilicity, which is further modulated by the cyclopropyl substituent. By contrast, switching to a 1,3,4-oxadiazole regioisomer (e.g., 2-cyclopropyl-1,3,4-oxadiazole analogs) would predictably reduce log D by approximately 1 log unit, potentially compromising blood-brain barrier penetration for CNS-targeted programs [1].

Lipophilicity Regioisomer comparison CNS drug design Blood-brain barrier permeability

GABAA Receptor Pharmacophore Validation

The 5-cyclopropyl-1,2,4-oxadiazol-3-yl moiety constitutes a core pharmacophoric element in several high-affinity GABAA receptor ligands. U-90042 (11-chloro-5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2,3-dihydrodiimidazo[1,5-a:1',2'-c]quinazoline) binds to the benzodiazepine site of cloned human GABAA receptors with Ki values of 7.8 nM (α1β2γ2), 9.5 nM (α3β2γ2), and 11.0 nM (α6β2γ2) . Panadiplon (U-78875), a 3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-imidazoquinoxalinone, acts as a high-affinity GABAA partial agonist with a diazepam antagonist potency 10- to 100-fold greater than flumazenil [1]. FG8119, a 3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-imidazobenzodiazepinone, is disclosed as a potent benzodiazepine agonist in US Patent 4,622,321 [2]. In contrast, analogs lacking the cyclopropyl substituent or bearing alternative 5-substituents (e.g., 5-methyl or 5-phenyl) on the 1,2,4-oxadiazole ring yield markedly different receptor affinity profiles, as demonstrated by Long et al. (1976) where 5-phenyl-3-(N-cyclopropyl)ethylamine-1,2,4-oxadiazole (PCO) showed MAO-A selective irreversible inhibition, but 5-substituent modification (e.g., 3-nitrophenyl) reversed the subtype selectivity to MAO-B [3].

GABAA receptor CNS pharmacology Benzodiazepine site Anxiolytic

Orexin Receptor Subtype Selectivity Advantage

In US Patent 10,308,645 (Merck Sharp & Dohme), a series of piperidine oxadiazole orexin receptor antagonists was disclosed in which the 5-cyclopropyl-1,2,4-oxadiazol-3-yl moiety serves as a critical pharmacophoric element [1]. BindingDB entry BDBM395662 records the affinity data for (2R,5R)-5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methyl-1-{[2-(2H-1,2,3-triazol-2-yl)phenyl]carbonyl}piperidine (Example 1 from US 10,308,645): OX1R IC50 = 10,000 nM (10 µM) vs. OX2R IC50 = 329 nM, representing an approximately 30-fold selectivity for the OX2 subtype [2]. This selectivity profile is notable because the OX2 receptor is implicated in sleep/wake regulation and is the primary target of clinically approved dual orexin receptor antagonists (e.g., suvorexant, daridorexant). By contrast, a related series in which the oxadiazole-thiadiazole heterocycle was modified lost this selectivity window, underscoring the importance of the specific 5-cyclopropyl-1,2,4-oxadiazol-3-yl substitution pattern [1].

Orexin receptor OX1R/OX2R selectivity Sleep disorders GPCR antagonism

Cyclopropyl vs. Cyclobutyl Conformational Constraint

The cyclopropyl ring in (5-cyclopropyl-1,2,4-oxadiazol-3-yl)methanamine provides a distinct conformational constraint and metabolic stability profile compared to larger cycloalkyl analogs. Cyclopropyl groups are well-established in medicinal chemistry to reduce oxidative metabolism, increase drug half-life, and improve potency through favorable hydrophobic interactions within receptor binding pockets [1]. In a direct SAR context, Wurz et al. (2015) demonstrated that a cyclopropyl substitution (compound 27 in their FLAP inhibitor series) exhibited a different microsomal stability and cellular potency profile compared to other substituents, noting decreased microsomal stability relative to some analogs but a unique conformational presentation [2]. The cyclobutyl analog (5-cyclobutyl-1,2,4-oxadiazol-3-yl)methanamine (CAS 1609401-03-7) features a larger ring with greater conformational flexibility and different steric demands, which predictably alters binding pocket complementarity and metabolic processing. The CheMenu resource notes that cyclopropyl groups in oxadiazole-containing drugs specifically improve metabolic stability, increase biological activity, enhance drug efficacy, limit polypeptide conformation, slow hydrolysis, reduce plasma clearance, and improve drug dissociation .

Metabolic stability Cyclopropyl effect Conformational restriction Lead optimization

1,2,4-Oxadiazole as Hydrolysis-Resistant Bioisostere

The 1,2,4-oxadiazole ring in the target compound functions as a well-characterized bioisostere for ester and amide functional groups, offering superior resistance to metabolic hydrolysis [1]. This property is documented in the NIH/PubMed review by Bioisosterism: 1,2,4-Oxadiazole Rings, which establishes that the 1,2,4-oxadiazole heterocycle resists hydrolytic degradation that commonly limits the in vivo half-life of ester- and amide-containing drug candidates [1]. Importantly, the 3,5-disubstituted 1,2,4-oxadiazole configuration (as in the target compound, where positions 3 and 5 are substituted with aminomethyl and cyclopropyl groups, respectively) exhibits greater chemical stability than monosubstituted oxadiazoles, which are prone to acid- and base-induced ring opening . By contrast, the 1,3,4-oxadiazole regioisomer, while showing improved metabolic stability in human liver microsomes in some series, demonstrates 10- to 50-fold reduced target affinity (CB2 receptor) compared to the 1,2,4-oxadiazole counterpart, illustrating the trade-off between regioisomeric forms [2].

Bioisosterism Metabolic stability Hydrolysis resistance Amide replacement

Application Scenarios for (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanamine


GABAA Receptor Modulator Lead Generation

Programs targeting GABAA receptor subtypes (anxiolytic, anticonvulsant, or sedative-hypnotic indications) should prioritize this building block based on its established role in high-affinity GABAA ligands. U-90042 (Ki = 7.8–11.0 nM across α1, α3, and α6 subtypes) and Panadiplon both incorporate the 5-cyclopropyl-1,2,4-oxadiazol-3-yl moiety as a core pharmacophoric element, as disclosed in US Patent 4,622,321 and confirmed by Im et al. (Br J Pharmacol, 1993) [1]. The scaffold's 1,2,4-oxadiazole regioisomer provides the higher lipophilicity (Δ log D ~1.2 vs. 1,3,4-oxadiazole) necessary for CNS penetration, while the cyclopropyl group contributes conformational rigidity for receptor binding pocket complementarity [2]. Procurement of this specific building block enables direct elaboration to imidazobenzodiazepinone, imidazoquinoxalinone, or diimidazoquinazoline fused systems with precedent for nanomolar GABAA affinity.

Orexin Receptor Antagonists for Sleep Disorders

Research groups developing orexin receptor antagonists for insomnia or related sleep/wake disorders can leverage the 30-fold OX2R-over-OX1R selectivity demonstrated by elaborated ligands containing this scaffold. BindingDB entry BDBM395662 (US Patent 10,308,645, Merck Sharp & Dohme) records OX2R IC50 = 329 nM vs. OX1R IC50 = 10,000 nM for a piperidine-oxadiazole derivative incorporating the 5-cyclopropyl-1,2,4-oxadiazol-3-yl moiety [1]. This selectivity window is therapeutically relevant, as OX2R is the primary mediator of wakefulness promotion. The building block's aminomethyl handle at position 3 provides a versatile synthetic vector for amide coupling or reductive amination, enabling rapid diversification of the piperidine or related amine core to explore orexin receptor SAR [2].

Metabolic Stability Bioisostere Replacement

Programs requiring replacement of a metabolically labile ester or amide group with a stable bioisostere should select this compound on the basis of the 1,2,4-oxadiazole ring's documented resistance to hydrolysis [1]. The 3,5-disubstituted configuration (aminomethyl at C3, cyclopropyl at C5) provides enhanced chemical stability compared to monosubstituted oxadiazoles, which are prone to acid- and base-induced ring opening [2]. The cyclopropyl substituent further contributes metabolic stability benefits, as cyclopropyl groups are known to reduce oxidative metabolism and extend drug half-life across multiple chemotypes . This combination — a stable bioisostere core with a PK-optimizing cyclopropyl substituent — makes this building block especially suitable for programs where both target affinity and in vivo duration of action are critical.

Kinase Inhibitor & GPCR Modulator Library Synthesis

Medicinal chemistry groups synthesizing kinase inhibitor or GPCR modulator libraries should include this building block as a privileged scaffold based on its demonstrated ability to anchor ligands at diverse target classes. Beyond GABAA and orexin receptors, oxadiazole-containing compounds have been reported as FLAP inhibitors (BI 665915, IC50 < 10 nM for FLAP binding and IC50 < 100 nM for LTB4 synthesis inhibition in human whole blood) [1], and as selective MAO inhibitors with substrate-dependent subtype selectivity (Long et al., Biochem Pharmacol 1976) [2]. The primary amine functionality enables straightforward incorporation into amide, urea, sulfonamide, or reductive amination products, while the cyclopropyl-oxadiazole core provides a defined pharmacophoric anchor with predictable physicochemical properties (LogP = -0.84 to 1.11 depending on computational method; solubility = 29 g/L) .

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